N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}dibenzo[b,d]furan-2-sulfonamide
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Overview
Description
N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}dibenzo[b,d]furan-2-sulfonamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}dibenzo[b,d]furan-2-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo[b,d]furan core: This can be achieved through a cyclization reaction involving appropriate aromatic precursors.
Introduction of the sulfonamide group: This step often involves the reaction of the dibenzo[b,d]furan derivative with a sulfonyl chloride in the presence of a base.
Attachment of the hydroxy(1-methyl-1H-imidazol-2-yl)methyl group: This step can be accomplished through a nucleophilic substitution reaction, where the imidazole derivative is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}dibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the sulfonamide group would produce an amine.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a biochemical probe or drug candidate.
Mechanism of Action
The mechanism of action of N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets. The hydroxy and imidazole groups can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenyl}dibenzo[b,d]furan-2-sulfonamide: shares similarities with other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole.
Dibenzo[b,d]furan derivatives: Compounds with similar dibenzo[b,d]furan cores but different functional groups.
Uniqueness
What sets this compound apart is the combination of its functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H19N3O4S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]phenyl]dibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C23H19N3O4S/c1-26-13-12-24-23(26)22(27)15-6-8-16(9-7-15)25-31(28,29)17-10-11-21-19(14-17)18-4-2-3-5-20(18)30-21/h2-14,22,25,27H,1H3 |
InChI Key |
DQBFGFIPCNPZQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54)O |
Origin of Product |
United States |
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